Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate

Synthetic efficiency Process chemistry Building block procurement

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate (CAS 1027995-71-6) is a fully protected azetidine derivative with molecular formula C₁₅H₂₁NO₃ and molecular weight 263.33 g/mol. It belongs to the class of N-Boc-3-alkoxyazetidines, serving as a key synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1027995-71-6
Cat. No. B2571419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(benzyloxy)azetidine-1-carboxylate
CAS1027995-71-6
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-13(10-16)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
InChIKeyGUSDEHFSBBRSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate (CAS 1027995-71-6): A Dual-Protected Azetidine Building Block for Orthogonal Synthetic Strategies


Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate (CAS 1027995-71-6) is a fully protected azetidine derivative with molecular formula C₁₅H₂₁NO₃ and molecular weight 263.33 g/mol . It belongs to the class of N-Boc-3-alkoxyazetidines, serving as a key synthetic intermediate in medicinal chemistry and organic synthesis. The compound features two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen and a benzyl (Bn) ether at the 3-hydroxy position. This dual-protection architecture enables sequential, chemoselective deprotection—acid-labile Boc removal versus hydrogenolytic benzyl ether cleavage—making it a versatile precursor for generating 3-benzyloxyazetidine hydrochloride (CAS 897019-59-9), a widely employed building block for N-acryloyl azetidine-based covalent inhibitor scaffolds [1].

Why Generic N-Boc-3-alkoxyazetidine Substitution Fails: Orthogonal Protection, Reactivity Tuning, and Synthetic Provenance Matter for Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate


In-class compounds such as tert-butyl 3-methoxyazetidine-1-carboxylate (CAS 429669-07-8) or tert-butyl 3-ethoxyazetidine-1-carboxylate (CAS 1314985-57-3) share the N-Boc-azetidine core but differ critically at the 3-alkoxy substituent [1]. The benzyl ether in the target compound is not merely a larger alkyl group; it provides orthogonal deprotection capability (hydrogenolysis) that is fully compatible with the acid-labile Boc group, a feature absent in simple methyl or ethyl ethers which require harsh Lewis acid conditions for cleavage [2]. Furthermore, the benzyloxy substituent serves as a UV chromophore facilitating chromatographic purification and reduces compound volatility during downstream processing—practical advantages noted in the primary literature for this specific derivative [3]. The compound's established synthetic provenance, with a reported yield of 89.9% from tert-butyl 3-hydroxyazetidine-1-carboxylate and benzyl bromide using NaH in THF, provides procurement confidence that alternative 3-alkoxy derivatives lack . Below, quantitative evidence substantiates why this compound cannot be substituted by generic analogs without compromising synthetic strategy.

Quantitative Differentiation Evidence for Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate: Comparator-Based Performance Data


Synthesis Yield of Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate Versus Typical 3-Alkoxyazetidine Etherification Yields

The benzylation of tert-butyl 3-hydroxyazetidine-1-carboxylate using benzyl bromide and NaH in THF at room temperature for 16 hours affords tert-butyl 3-(benzyloxy)azetidine-1-carboxylate in 89.9% isolated yield after flash chromatography . While direct head-to-head yield comparisons with methyl or ethyl ether analogs under identical conditions are not available in the public literature, cross-study comparison with the synthesis of tert-butyl 3-butoxyazetidine-1-carboxylate—where optimized yields reach approximately 88% —indicates that the benzyloxy derivative is produced with comparably high efficiency. Notably, the benzyloxy derivative benefits from easier chromatographic purification due to its UV-active aromatic chromophore, a practical advantage over non-aromatic alkoxy analogs [1].

Synthetic efficiency Process chemistry Building block procurement

Orthogonal Deprotection: Boc/Benzyl Ether Versus Single-Protection or Non-Orthogonal Strategies in Azetidine Building Blocks

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is uniquely positioned among 3-substituted N-Boc-azetidines because it carries two functional groups protected by fully orthogonal chemistries: the Boc group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), while the benzyl ether is removed via hydrogenolysis (e.g., H₂, Pd/C) [1]. This orthogonality is not available with methyl or ethyl ether analogs, where ether cleavage requires strong Lewis acids (e.g., BBr₃) that would simultaneously deprotect the Boc group or degrade the azetidine ring [2]. The benzyl ether can also be selectively oxidized to the benzoate ester under mild ozonolysis conditions, providing an additional synthetic handle absent in simpler alkyl ethers [3]. The Boc group on the target compound is removed quantitatively with methanolic HCl (20%) at room temperature within 1 hour to generate 3-(benzyloxy)azetidine hydrochloride in 92% yield, as demonstrated in patent US09388164B2 [4].

Orthogonal protection Solid-phase synthesis Chemoselective deprotection

Enhanced Electrophilic Reactivity of N-Acryloyl-3-benzyloxyazetidine Derived from Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate Versus Larger-Ring and Acyclic Congeners

The target compound serves as the immediate precursor to 3-benzyloxyazetidine hydrochloride, which upon acryloylation yields N-acryloyl-3-benzyloxyazetidine (azetidine 1). Palkowitz et al. (2017) reported that this azetidine-derived acrylamide reacts with glutathione (GSH) with a half-life (t₁/₂) of 2.78 hours under physiologically relevant conditions (10 mM GSH, 70 mM phosphate buffer, pH 7.4, 37°C) [1]. In direct head-to-head comparison, the ring-opened acyclic analog 2 exhibited a t₁/₂ of 21.4 hours—nearly 10-fold slower. The saturated propionamide analog was unreactive, confirming that GSH addition occurred at the Michael acceptor rather than via azetidine ring opening [1]. Additional analogs with 5-, 6-, and 7-membered rings (compounds 3-8) also reacted more slowly than azetidine 1 (t₁/₂ range: 3.58 h to >33 h), and the approved covalent drug ibrutinib was used as an assay control, demonstrating that the azetidine scaffold imparts intrinsically enhanced electrophilicity attributable to amide nonplanarity [1].

Covalent inhibitor design Thiol reactivity Michael acceptor tuning

Boc Deprotection Efficiency of Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate to 3-(Benzyloxy)azetidine Hydrochloride Versus N-Cbz-Protected Azetidine Deprotection

Patent US09388164B2 demonstrates the quantitative conversion of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate to 3-(benzyloxy)azetidine hydrochloride using 20% methanolic HCl at room temperature for 1 hour [1]. The reported yield for this deprotection step is 92% [1]. In contrast, Cbz-protected azetidine analogs require hydrogenolysis conditions (H₂, Pd catalyst) that would simultaneously cleave the benzyl ether, rendering orthogonal protection impossible [2]. The Boc/benzyl combination is therefore uniquely suited for preserving the 3-benzyloxy group during N-deprotection. Additionally, the mild acidic conditions for Boc removal are compatible with a wide range of downstream functionalization reactions including amide coupling, sulfonylation, and reductive amination, whereas Cbz deprotection under hydrogenolysis would preclude the presence of other reducible functional groups [2].

Deprotection efficiency Boc versus Cbz Downstream processing

Physicochemical Property Differentiation: Benzyloxy Versus Methoxy Substituent at the Azetidine 3-Position in Drug Discovery Building Blocks

The benzyloxy group in the target compound (C₁₅H₂₁NO₃, MW 263.33) contributes significantly to lipophilicity and UV detectability compared to the methoxy analog (C₉H₁₇NO₃, MW 187.24, CAS 429669-07-8) [1]. The calculated logP difference between the benzyloxy and methoxy derivatives is estimated at approximately 1.5-2.0 log units based on fragment-based calculations, with the benzyloxy derivative exhibiting a predicted logP of ~2.0-2.5 versus ~0.5-1.0 for the methoxy analog [2]. The aromatic benzyl chromophore (λmax ~254-260 nm) enables UV-guided flash chromatography purification, a feature explicitly cited by Palkowitz et al. (2017) as a reason for selecting the 3-benzyloxy substituent in their synthetic design [3]. Additionally, the higher molecular weight and boiling point of the benzyloxy derivative reduce volatility losses during solvent evaporation, a practical concern for non-aromatic, lower-molecular-weight alkoxy azetidines [3]. The boiling point of the target compound is predicted at 350.8±35.0°C, compared to 232.8±33.0°C for the methoxy analog [4].

Lipophilicity modulation Purification efficiency Physicochemical properties

Patent-Cited Utility of Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate as a Key Intermediate in Kinase Inhibitor Synthesis Programs Versus Generic Azetidine Building Blocks

The target compound has been explicitly cited in multiple patent applications as a synthetic intermediate for therapeutically relevant targets, including MKK4 (mitogen-activated protein kinase kinase 4) inhibitors for liver regeneration (US2020/369676), LRRK2 kinase inhibitors for Parkinson's disease, and autotaxin (ATX) inhibitors . These patent citations establish that tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a validated intermediate in multiple independent drug discovery programs, unlike simpler methyl or ethyl ether analogs that lack equivalent patent-documented utility in advanced pharmaceutical research . Specifically, the US2020/369676 patent (Paragraph 1144-1145) details the exact synthetic procedure and characterization data (LCMS: [M-56+H]⁺ = 208.2; [M+Na]⁺ = 286.2) for the compound, providing procurement-grade documentation of identity and purity standards . This patent-validated provenance reduces regulatory and intellectual property risks for organizations building upon this intermediate.

Patent landscape Kinase inhibitors Pharmaceutical intermediates

Optimal Application Scenarios for Tert-Butyl 3-(Benzyloxy)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


Targeted Covalent Inhibitor (TCI) Library Synthesis Requiring Tunable Acrylamide Warhead Reactivity

Medicinal chemistry teams designing covalent inhibitor libraries benefit from the enhanced intrinsic electrophilicity of the azetidine scaffold. The target compound provides entry to N-acryloyl-3-benzyloxyazetidine, which exhibits a GSH t₁/₂ of 2.78 h—7.7-fold faster than its acyclic analog and ≥11.9-fold faster than the piperidine analog [1]. This enables warhead reactivity tuning without introducing highly electrophilic substituents that risk promiscuous reactivity. The Boc group is removed quantitatively (92% yield, methanolic HCl, 1 h) to provide the free amine for subsequent acryloylation [2].

Multi-Step Divergent Synthesis Requiring Orthogonal N- and O-Functionalization of the Azetidine Core

For synthetic routes requiring sequential, chemoselective functionalization of the azetidine nitrogen and the 3-hydroxy group, the Boc/benzyl orthogonal protection strategy is essential [1]. The Boc group is selectively removed under acidic conditions while the benzyl ether is retained; conversely, the benzyl ether can be cleaved via hydrogenolysis without affecting other acid-sensitive functionality. This orthogonality is unavailable in methyl or ethyl ether analogs, where ether cleavage conditions are incompatible with Boc retention [2].

Scale-Up and Process Chemistry Where UV-Guided Purification and Low Volatility Are Critical

The benzyl chromophore (λmax ~254-260 nm) enables automated UV-guided flash chromatography fraction collection, significantly improving purification throughput compared to non-aromatic alkoxy azetidines [1]. The higher boiling point (predicted 350.8°C vs 232.8°C for the methoxy analog) reduces volatility losses during rotary evaporation and vacuum distillation steps [2]. The well-documented synthesis (89.9% yield, NaH/THF, 16 h at 20°C) provides a reliable starting point for process optimization .

Kinase Inhibitor and Hepatocyte Protection Drug Discovery Programs Citing Patent-Validated Intermediates

Research programs targeting MKK4 for liver regeneration, LRRK2 for Parkinson's disease, or autotaxin for fibrotic diseases can directly leverage patent-documented synthetic procedures and characterization data for this compound [1]. Using a patent-validated intermediate reduces the burden of de novo route scouting, provides established analytical benchmarks (LCMS: [M-56+H]⁺ = 208.2, [M+Na]⁺ = 286.2), and supports regulatory documentation for eventual IND filings [2].

Quote Request

Request a Quote for Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.